
3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H11BrN4O and its molecular weight is 367.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
This structure features a bromophenyl group and a pyrazolidin moiety, contributing to its biological activity.
The biological activity of oxadiazole derivatives often involves interaction with various molecular targets. For this compound:
- Enzyme Inhibition : It is suggested that the oxadiazole ring may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to external stimuli.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that related oxadiazole compounds showed cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency against tumor cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- In vitro tests revealed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating effective antibacterial properties .
Anti-inflammatory Effects
Oxadiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines:
- A study highlighted that similar compounds reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
Compound A | Anticancer | HeLa | 25 µM |
Compound B | Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Compound C | Anti-inflammatory | Macrophages | Reduced TNF-alpha levels |
Case Studies
- Study on Anticancer Activity : A recent investigation into the anticancer effects of various oxadiazole derivatives found that those with bromine substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The study concluded that modifications at the phenyl ring could significantly affect activity .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results indicated that certain structural modifications led to increased efficacy against multi-drug resistant strains .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-9,13,15,19,21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVTKCKKCGAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.